Dual Reactive Sites: Two-Amino-Group Condensation with Aromatic Aldehydes vs. Single-Site Reactivity of 2-Hydrazinyl-1H-benzo[d]imidazole
Unlike 2-hydrazinyl-1H-benzo[d]imidazole (CAS 15108-18-6), which possesses only a C2-hydrazino group, the target compound carries two reactive amino functionalities—the C2-NHNH2 and the N1-NH2—enabling simultaneous dual condensation. The Kuz'menko et al. (2014) study explicitly demonstrated that 1-amino-2-hydrazinobenzimidazole 'readily condensed with aromatic aldehydes involving both amino groups,' a reactivity profile that is structurally impossible for the mono-amino analog . This dual condensation directly yields fused heterocyclic products incorporating both nitrogen sites in a single synthetic operation.
| Evidence Dimension | Number of reactive amino groups participating in aldehyde condensation |
|---|---|
| Target Compound Data | 2 reactive amino groups (C2-NHNH2 + N1-NH2); dual condensation with aromatic aldehydes involving both groups |
| Comparator Or Baseline | 2-Hydrazinyl-1H-benzo[d]imidazole (CAS 15108-18-6): 1 reactive amino group (C2-NHNH2 only); no N1-NH2 present |
| Quantified Difference | 2 reactive sites vs. 1 reactive site; enables fused heterocycle construction pathways inaccessible to the comparator |
| Conditions | Aromatic aldehydes; room temperature or mild heating; reported in Kuz'menko et al., Russ. J. Org. Chem., 2014, 50, 729–735 |
Why This Matters
For medicinal chemistry and library synthesis programs, the dual-site reactivity enables one-pot access to triazino- and triazepino-benzimidazole scaffolds that would require multiple steps when starting from the mono-functional analog, directly reducing synthetic step count and improving atom economy.
- [1] Kuz'menko, T. A., Kuz'menko, V. V., Divaeva, L. N., Morkovnik, A. S., & Borodkin, G. S. (2014). 1-Amino-2-hydrazinobenzimidazole and its reactions with some carbonyl compounds. Russian Journal of Organic Chemistry, 50(5), 729–735. DOI: 10.1134/S1070428014050182 View Source
